2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole
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Overview
Description
2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H4BrF2N3O2, and it features a benzimidazole core substituted with a bromo(difluoro)methyl group and a nitro group.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Drug Discovery: It serves as a lead compound in the search for new therapeutic agents due to its ability to interact with various biological targets.
Mechanism of Action
Target of action
Many benzimidazole derivatives are known to interact with various biological targets, such as enzymes, receptors, and DNA . The specific target would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule within the cell .
Biochemical pathways
Again, this would depend on the specific target. If the target is part of a biochemical pathway, inhibiting that target could affect the entire pathway, leading to changes in the cell’s function .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect a compound’s bioavailability, or how much of the compound actually reaches its target. Unfortunately, without specific information on “2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole”, it’s difficult to provide details on its pharmacokinetics .
Result of action
The result of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from killing a cell (in the case of an antibiotic or anticancer drug) to changing a cell’s behavior (in the case of a signaling molecule) .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain compounds are only stable within a certain pH range, and may break down if the pH is too high or too low .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the nitration of 1H-benzimidazole to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzimidazole derivatives.
Reduction: Formation of 2-[Bromo(difluoro)methyl]-4-amino-1H-benzimidazole.
Oxidation: Formation of various oxidized benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar in having a bromo(difluoro)methyl group but differs in the core structure.
2-Bromo-4-methoxy-1H-benzimidazole: Similar benzimidazole core but different substituents.
2-Bromo-4-nitroaniline: Similar nitro and bromo groups but lacks the benzimidazole core.
Uniqueness
2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is unique due to the combination of its benzimidazole core with both a bromo(difluoro)methyl group and a nitro group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-4-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSRGSRPADVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.